molecular formula C6H7ClN2 B183386 6-chloro-N-methylpyridin-2-amine CAS No. 89026-78-8

6-chloro-N-methylpyridin-2-amine

Cat. No. B183386
CAS RN: 89026-78-8
M. Wt: 142.58 g/mol
InChI Key: VPGPNOQDNGMIKA-UHFFFAOYSA-N
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Description

6-Chloro-N-methylpyridin-2-amine is a chemical compound with the CAS Number: 89026-78-8 and a molecular weight of 142.59 . .


Molecular Structure Analysis

The InChI code for 6-chloro-N-methylpyridin-2-amine is 1S/C6H7ClN2/c1-8-6-4-2-3-5(7)9-6/h2-4H,1H3,(H,8,9) and the InChI key is VPGPNOQDNGMIKA-UHFFFAOYSA-N . This indicates the presence of a chlorine atom, a methyl group, and an amine group attached to a pyridine ring.


Physical And Chemical Properties Analysis

6-Chloro-N-methylpyridin-2-amine has a predicted boiling point of 253.3±20.0 °C and a predicted density of 1.250±0.06 g/cm3 . It is recommended to be stored under inert gas (nitrogen or Argon) at 2–8 °C .

Scientific Research Applications

Environmental Degradation of Nitrogen-containing Compounds

Nitrogen-containing compounds like 6-chloro-N-methylpyridin-2-amine are prevalent in various industries and are resistant to conventional degradation processes. Advanced oxidation processes (AOPs) have shown effectiveness in mineralizing these compounds, improving water treatment schemes. AOPs, including ozone and Fenton processes, demonstrate high reactivity towards amines, dyes, and pesticides, with degradation efficiency being significantly affected by process parameters such as pH, initial concentration, and treatment time. Cavitation has emerged as a promising pre-treatment method to reduce costs, while hybrid methods offer synergistic effects tailored for specific effluents (Bhat & Gogate, 2021).

CO2 Capture and Separation

Amine-functionalized metal–organic frameworks (MOFs) have garnered attention for CO2 capture due to the strong interaction between CO2 and basic amino functionalities. These frameworks have shown high CO2 sorption capacity at low pressures and excellent separation performance for CO2 from H2, CH4, and N2. The synthesis methods for amine-functionalized MOFs, including in situ synthesis, post-modification, and physical impregnation, highlight their potential applications in catalysis (Lin, Kong, & Chen, 2016).

Analytical Chemistry and Biomolecule Detection

The ninhydrin reaction, which reacts with primary amino groups to form Ruhemann's purple, has extensive applications in analytical chemistry for the detection, isolation, and analysis of compounds of interest across various disciplines. This reaction has been adapted to specialized needs through the development of acid, alkaline, and fluorogenic ninhydrin reagents, facilitating the analysis of amino acids, peptides, proteins, and other primary amines in agricultural, biomedical, and food sciences (Friedman, 2004).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302+H312+H332-H315-H319-H335, indicating that it is harmful if swallowed, in contact with skin, or if inhaled, and that it may cause skin and eye irritation, and respiratory irritation .

properties

IUPAC Name

6-chloro-N-methylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2/c1-8-6-4-2-3-5(7)9-6/h2-4H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPGPNOQDNGMIKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20437819
Record name 6-chloro-N-methylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20437819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-N-methylpyridin-2-amine

CAS RN

89026-78-8
Record name 6-chloro-N-methylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20437819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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